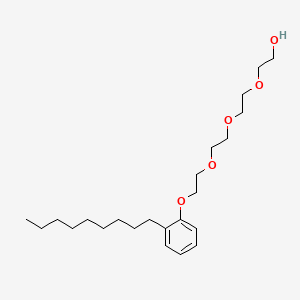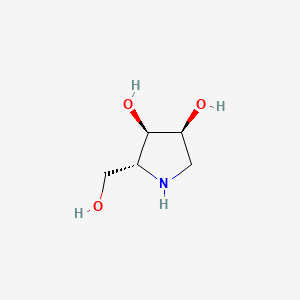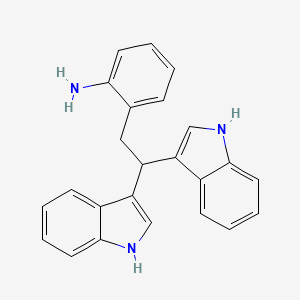
トリインドール
概要
説明
2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine, also known as compound 6, is a synthetic compound that has been studied for its potential as a therapeutic agent. This compound has shown promising results in various scientific research applications, including cancer treatment and neurological disorders. In
作用機序
The mechanism of action of 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine is not fully understood. However, studies have suggested that this 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine may exert its anti-cancer activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways.
In terms of its neuroprotective effects, 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine may exert its effects by reducing oxidative stress and inflammation in the brain. It may also promote the growth and survival of neurons.
Biochemical and Physiological Effects:
Studies have shown that 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine has various biochemical and physiological effects. In terms of its anti-cancer activity, this 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine has been shown to induce apoptosis in cancer cells, inhibit cell growth and proliferation, and reduce tumor size in animal models.
In terms of its neuroprotective effects, 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine has been shown to reduce oxidative stress and inflammation in the brain, promote the growth and survival of neurons, and improve cognitive function in animal models.
実験室実験の利点と制限
One of the main advantages of using 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine in lab experiments is its potent anti-cancer and neuroprotective activity. This 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine has shown promising results in various preclinical studies and may have potential as a therapeutic agent.
However, one of the limitations of using this 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine to cells or animals in a consistent and reproducible manner.
将来の方向性
There are several future directions for research on 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine. One area of interest is the development of more efficient synthesis methods for this 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine, which could improve its availability for research and potential clinical use.
Another future direction is the investigation of the mechanism of action of this 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine in more detail. Understanding how this 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine exerts its anti-cancer and neuroprotective effects could lead to the development of more effective therapeutic agents.
Finally, future research could focus on the evaluation of the safety and efficacy of 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine in clinical trials. If this 2-[2,2-Bis-(1H-indol-3-yl)-ethyl]-phenylamine proves to be safe and effective in humans, it could have potential as a new therapeutic agent for cancer and neurological disorders.
科学的研究の応用
有機半導体
トリインドールは、電子デバイスおよび光電子デバイスの構築において、非常に有望なp型有機半導体として認識されています . 有機半導体は、その多くの利点と応用から、従来の無機材料に代わる潜在的な選択肢として台頭しています .
電荷輸送特性
星型のトリインドールコアは、魅力的な電荷輸送特性を持つ新しい有機材料を設計するための有望なシステムです . これは、効率的な電荷輸送が重要なエレクトロニクス分野で特に役立ちます。
有機薄膜トランジスタ(OTFT)デバイス
トリインドール誘導体は、有機薄膜トランジスタ(OTFT)デバイスの製造に使用されてきました . より長いアルキル鎖の付加と、オクタデシルトリクロロシラン(OTS)によるシリコン基板の官能化により、OTFTの特性が向上しました .
ホール輸送材料
トリインドールの誘導体であるN-トリヘキシルトリインドールは、約0.03 cm 2 V −1 s −1 の移動度を示す蒸着OFETと、同等の指標を示す溶液プロセスデバイスに適用されてきました。 これは、トリインドール系分子が、処理しやすい有望なホール輸送材料であることを裏付けています .
周辺置換基の影響
化学的に修飾されたトリインドールプラットフォームの基本的な電荷輸送パラメータに対する周辺置換基の影響は、半導体性能が向上した新しい誘導体を設計するために非常に重要です .
新しい有機材料の設計
メチルからデシルまでのさまざまな長さのN-アルキル鎖を特徴とする、3つのチオフェン含有トリインドール誘導体の合成が発表されました。 これは、魅力的な電荷輸送特性を持つ新しい有機材料の設計の可能性を広げます .
生化学分析
Biochemical Properties
Indole derivatives, from which Triindole is derived, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Triindole may interact with a variety of enzymes, proteins, and other biomolecules, but specific interactions have yet to be identified.
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that the triindole core tends to form columnar stacks of the aromatic cores, maximizing π-orbital overlap between adjacent molecules, thus paving the way for the one-dimensional migration of charge carriers along the columns . This suggests that Triindole may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the number of carbon atoms of the N-alkyl chains in triindole derivatives has a significant impact on how these molecules interact with each other in the bulk materials and it strongly influences the final morphology of the crystals .
Metabolic Pathways
It is known that the dominant pathway of tryptophan metabolism for the human body is the kynurenine pathway, which is the source of universal signaling molecules—kynurenine, quinolinic, and kynurenic acids . As Triindole is a derivative of indole, which is a product of tryptophan metabolism, it is plausible that Triindole may be involved in similar metabolic pathways.
特性
IUPAC Name |
2-[2,2-bis(1H-indol-3-yl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3/c25-22-10-4-1-7-16(22)13-19(20-14-26-23-11-5-2-8-17(20)23)21-15-27-24-12-6-3-9-18(21)24/h1-12,14-15,19,26-27H,13,25H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGIXKWOJJMLNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284685 | |
| Record name | Triindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6941-73-7 | |
| Record name | 2-(2,2-Di-1H-indol-3-ylethyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6941-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 38313 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006941737 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC38313 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38313 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Triindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of triindole?
A1: The molecular formula of triindole is C24H15N3, and its molecular weight is 345.40 g/mol.
Q2: What spectroscopic data is available for characterizing triindole?
A2: Researchers extensively use UV-Vis absorption and fluorescence spectroscopy to characterize triindole derivatives. These techniques provide valuable insights into the electronic structure and optical properties, revealing characteristic absorption bands and emission profiles. [, , , , , , , , , , , , ] Cyclic voltammetry is another widely used method to investigate the electrochemical behavior of triindoles, offering information about their redox potentials and stability of oxidized species. [, , , ]
Q3: What is the significance of the triindole core in material design?
A3: The triindole core, being electron-rich, offers a versatile platform for designing organic semiconductors. Its planar structure facilitates close packing and π-orbital overlap, enhancing charge carrier mobility. [, , , , ]
Q4: How does triindole perform under different conditions?
A4: Triindole derivatives generally exhibit high thermal stability, a crucial factor for their application in organic electronics. [, ] Their performance under various conditions can be fine-tuned through chemical functionalization. For instance, attaching specific alkyl chains can improve solubility and processability. [, ]
Q5: What applications of triindoles are being explored in materials science?
A5: Triindoles show promise in various applications, including organic field-effect transistors (OFETs), [, , ] organic solar cells (OSCs), [, ] and organic light-emitting diodes (OLEDs). [] Their self-assembly properties also make them attractive for developing supramolecular systems. [, ]
Q6: How do structural modifications impact the properties of triindoles?
A6: Modifying the triindole structure significantly influences its properties. * N-alkylation: Introducing alkyl chains at the nitrogen atoms impacts solubility, self-assembly, and charge transport properties. Longer chains can enhance solubility [, ] while shorter chains can lead to closer packing and higher charge mobility. [] * Peripheral Substitution: Attaching electron-donating or electron-withdrawing groups at the periphery of the triindole core allows for tuning of its electronic properties, influencing factors like absorption spectra, energy levels, and charge transfer characteristics. [, , , ]* Bridge Insertion: Incorporating bridging units, such as p-phenylene or diacetylene groups, between triindole units can modulate electronic communication and charge transfer capabilities within dimeric or polymeric structures. []
Q7: How is computational chemistry used in triindole research?
A7: Density Functional Theory (DFT) calculations are frequently employed to investigate the electronic structure, reorganization energies, and charge transfer properties of triindoles. [, , ] These calculations provide valuable insights into structure-property relationships and guide the design of new derivatives with improved performance.
Q8: What are the potential applications of triindoles in organic electronics?
A8: Triindoles, with their unique properties, hold significant promise for next-generation organic electronics. Their ability to efficiently transport charges, combined with their tunable electronic properties and self-assembly capabilities, makes them suitable candidates for:
- High-performance OFETs: Triindoles can potentially replace amorphous silicon in transistors, enabling flexible and low-cost electronic devices. [, , ]
- Efficient OSCs: Their excellent charge transport properties and ability to form well-defined interfaces with electron acceptors make them attractive for use as donor materials in OSCs. [, ]
- High-quality OLEDs: Triindoles can serve as both emissive and charge-transporting materials in OLEDs, leading to devices with improved efficiency and color purity. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methanesulfonamide, N-[2-[ethyl(3-methylphenyl)amino]ethyl]-](/img/structure/B1616639.png)
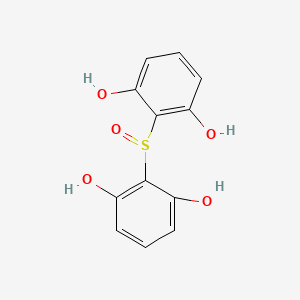
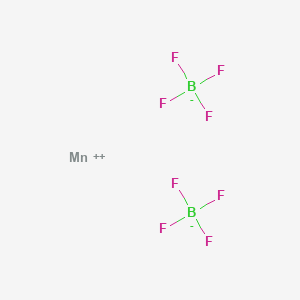


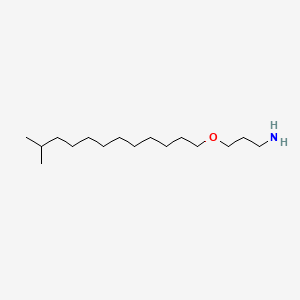
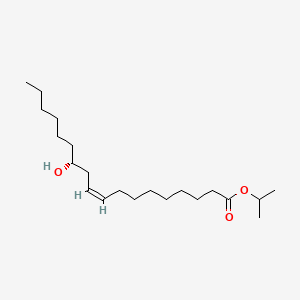

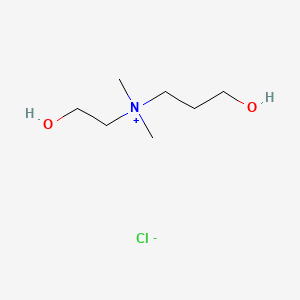
![N-butylbutan-1-amine;chromium(3+);N-cyclohexylcyclohexanamine;hydron;2-[[3-methyl-5-oxido-1-(4-sulfonatophenyl)pyrazol-4-yl]diazenyl]benzoate](/img/structure/B1616653.png)

